

Ifebemtinib (IN10018): A Technical Guide to its Target Profile and Selectivity

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Compound of Interest

Compound Name: *Ifebemtinib*

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Introduction

Ifebemtinib (also known as IN10018 and BI 853520) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] As an ATP-competitive inhibitor, **Ifebemtinib** targets a key signaling node implicated in tumor cell proliferation, survival, migration, and invasion.[1] While initial clinical investigations of **Ifebemtinib** as a monotherapy showed a manageable safety profile with modest clinical activity, its therapeutic potential has been significantly amplified in combination regimens.[1] Preclinical and clinical evidence strongly suggests that FAK inhibition by **Ifebemtinib** can overcome resistance to various anticancer agents by directly targeting tumor cells and modulating the tumor microenvironment.[1] This technical guide provides a comprehensive overview of the target profile, selectivity, and underlying mechanisms of **Ifebemtinib**, supported by detailed experimental methodologies and visual representations of its signaling pathways.

Target Profile and Selectivity

Ifebemtinib is a potent inhibitor of FAK autophosphorylation with a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[2][3] Its selectivity has been demonstrated against other kinases, including the closely related FER and FES kinases.

Kinase Target	IC50 (nM)
FAK	1[2][3]
FER	900[2]
FES	1040[2]

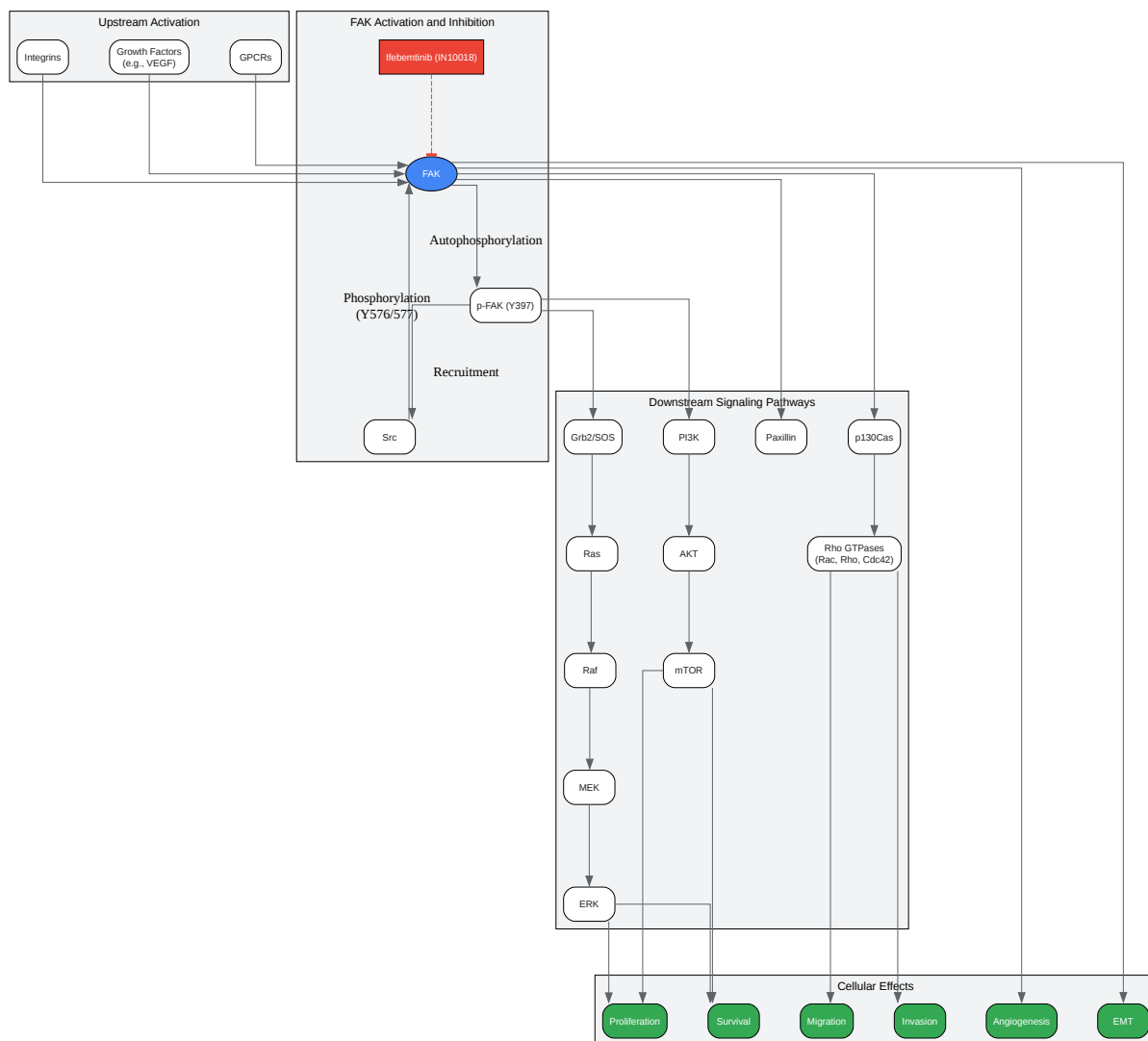
Table 1: Inhibitory activity of **lfebementinib** against FAK and other selected kinases.

Further kinome-wide profiling has underscored the high selectivity of **lfebementinib**. In a panel of 264 tyrosine and serine/threonine kinases, **lfebementinib** (at a concentration of 10 μ M) was found to inhibit only four enzymes. While a detailed public dataset of a comprehensive kinome scan with percentage inhibition is not readily available, it is established that **lfebementinib** exhibits a high degree of selectivity for FAK.

Mechanism of Action and Signaling Pathways

lfebementinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity.[1] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[4] Its activation triggers a cascade of signaling events that regulate critical cellular processes involved in cancer progression.

The inhibition of FAK by **lfebementinib** disrupts these signaling pathways, leading to the suppression of tumor growth, metastasis, and the modulation of the tumor microenvironment.



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FAK Signaling Pathway and Inhibition by **Ifebemtinib**

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of **Ifebemtinib**.

Biochemical Kinase Inhibition Assay (FAK)

Objective: To determine the in vitro inhibitory activity of **Ifebemtinib** against recombinant FAK.

Methodology:

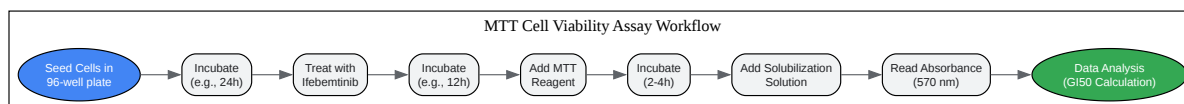
- **Reaction Mixture:** Prepare a reaction mixture containing purified recombinant FAK enzyme, a synthetic peptide substrate, and assay buffer.
- **Compound Addition:** Add serial dilutions of **Ifebemtinib** or vehicle control (DMSO) to the reaction mixture.
- **Initiation:** Initiate the kinase reaction by adding ATP. A typical ATP concentration used is near the K_m value for FAK.
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- **Detection:** Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assay, fluorescence polarization, or ELISA-based detection with a phospho-specific antibody.
- **Data Analysis:** Calculate the percentage of inhibition for each **Ifebemtinib** concentration relative to the vehicle control. Determine the IC_{50} value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays

Objective: To assess the effect of **Ifebemtinib** on the viability of cancer cells.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., SKOV3, OVCAR3 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
- Compound Treatment: Treat the cells with various concentrations of **lfebemtinib** (e.g., 0.1 to 200 μ M) or vehicle control (DMSO) for a specified duration (e.g., 12 hours).[5]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
- Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).



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Workflow for MTT Cell Viability Assay.

Objective: To evaluate the effect of **lfebemtinib** on cancer cell migration.

Methodology:

- Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for several hours.

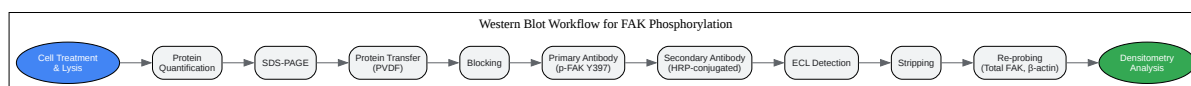
- **Assay Setup:** Place Transwell inserts with a porous membrane (e.g., 8 μ m pores) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- **Cell Seeding:** Resuspend the serum-starved cells in a serum-free medium containing different concentrations of **Ifebemtinib** or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
- **Incubation:** Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
- **Staining and Visualization:** Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
- **Quantification:** Count the number of migrated cells in several random fields under a microscope.
- **Data Analysis:** Compare the number of migrated cells in the **Ifebemtinib**-treated groups to the vehicle control group.

Objective: To determine the effect of **Ifebemtinib** on the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397).

Methodology:

- **Cell Treatment and Lysis:** Treat cancer cells with various concentrations of **Ifebemtinib** for a defined period. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397).
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-FAK antibody and re-probed with an antibody against total FAK and a loading control (e.g., β -actin or GAPDH).
- Densitometry Analysis: Quantify the band intensities using densitometry software.



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Workflow for Western Blot Analysis.

Conclusion

Ifebemtinib (IN10018) is a potent and highly selective FAK inhibitor with a well-defined mechanism of action. Its ability to modulate key signaling pathways involved in cancer progression, combined with a favorable safety profile, makes it a promising candidate for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **Ifebemtinib**'s therapeutic potential in various oncology settings. As our understanding of FAK signaling and its role in tumorigenesis deepens, the strategic application of selective inhibitors like **Ifebemtinib** will be crucial in the development of more effective cancer treatments.

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